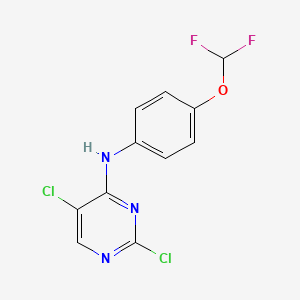
2,5-dichloro-N-(4-(difluoromethoxy)phenyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-N-(4-(difluoromethoxy)phenyl)pyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidine ring. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-(difluoromethoxy)phenyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloropyrimidine and 4-(difluoromethoxy)aniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to around 60°C and stirred for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-N-(4-(difluoromethoxy)phenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with an amine can yield various aminopyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-N-(4-(difluoromethoxy)phenyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides
Wirkmechanismus
The mechanism of action of 2,5-dichloro-N-(4-(difluoromethoxy)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
- 2,5-Dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine
Uniqueness
What sets 2,5-dichloro-N-(4-(difluoromethoxy)phenyl)pyrimidin-4-amine apart is the presence of the difluoromethoxy group, which can enhance its biological activity and selectivity. This structural feature may contribute to its unique binding properties and efficacy in various applications .
Eigenschaften
Molekularformel |
C11H7Cl2F2N3O |
|---|---|
Molekulargewicht |
306.09 g/mol |
IUPAC-Name |
2,5-dichloro-N-[4-(difluoromethoxy)phenyl]pyrimidin-4-amine |
InChI |
InChI=1S/C11H7Cl2F2N3O/c12-8-5-16-10(13)18-9(8)17-6-1-3-7(4-2-6)19-11(14)15/h1-5,11H,(H,16,17,18) |
InChI-Schlüssel |
JODLQIQGWDOMSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=NC(=NC=C2Cl)Cl)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


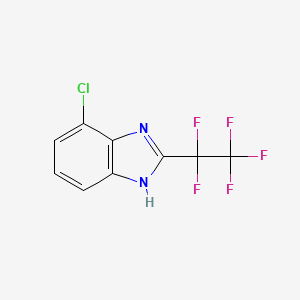
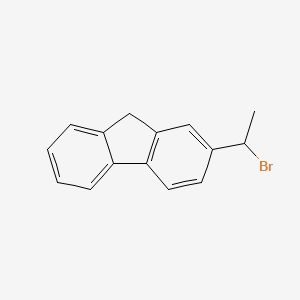
![5-Bromo-3-[(3,4-dichlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13882409.png)
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]benzamide](/img/structure/B13882411.png)
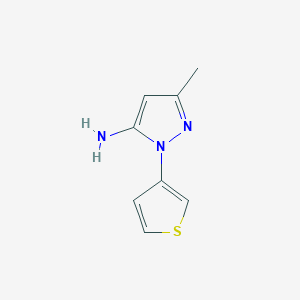
![6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline](/img/structure/B13882432.png)
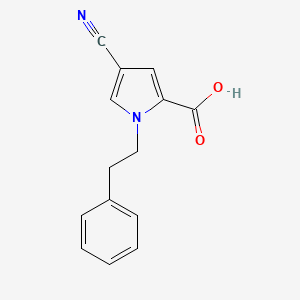

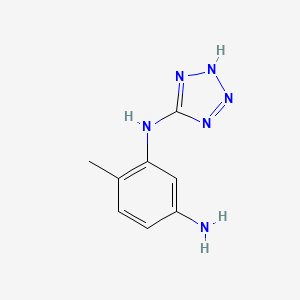
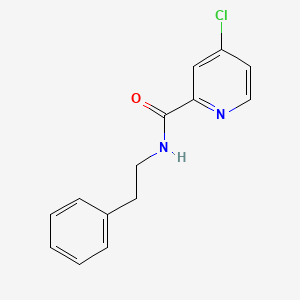
![3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine](/img/structure/B13882472.png)


![5,8-dichloro-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine](/img/structure/B13882495.png)
